3-(4-Chlorophenyl)piperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)piperidine-2,6-dione can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzylamine with maleic anhydride under specific conditions[2][2]. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and quality control to ensure the consistency and purity of the final product[2][2].
Chemical Reactions Analysis
3-(4-Chlorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)piperidine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-(4-Chlorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)glutarimide: This compound has a similar structure but differs in the position of the functional groups.
4-(4-Chlorophenyl)piperidine-2,6-quinone: This compound has a quinone structure, which gives it different chemical properties and reactivity.
Properties
CAS No. |
459132-81-1 |
---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15) |
InChI Key |
FHCOZQYKEWVNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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